molecular formula C9H12N2O3 B6262137 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid CAS No. 1807912-27-1

2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid

Cat. No. B6262137
CAS RN: 1807912-27-1
M. Wt: 196.2
InChI Key:
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Description

“2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid” is a chemical compound with the IUPAC name (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid . It has a molecular weight of 196.21 . The compound is a light yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O3/c1-11-7(2-4-10-11)8-6(9(12)13)3-5-14-8/h2,4,6,8H,3,5H2,1H3,(H,12,13)/t6-,8-/m1/s1 . Unfortunately, the exact molecular structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is powder .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Drug Synthesis

The compound 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid can be synthesized by employing nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives . This process is crucial in the development of new drugs and therapeutic agents.

Pharmacophore Preparation

The hydrazine-coupled pyrazole derivatives, which include 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests that the compound could be a valuable starting point for the development of new drugs.

Molecular Docking Studies

Molecular docking studies have been conducted on compounds like 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid . These studies help in understanding the interaction between the compound and its target protein, providing insights into the mechanism of action of the compound.

Development of Medicinal Scaffolds

Compounds based on the 1,2,3-triazole moiety, which is structurally similar to the pyrazole moiety in 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid, have been utilized in the development of several medicinal scaffolds . These scaffolds demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Research in Drug Resistance

Research in drugs targeting conditions like castration-resistant prostate cancer (CRPC) often involves compounds like 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid . One direction of this research is to combat drug resistance that emerges after prolonged usage of first-generation antagonists .

Safety and Hazards

The compound has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with ethyl glyoxylate, followed by cyclization with sodium ethoxide and subsequent hydrolysis.", "Starting Materials": [ "1-methyl-1H-pyrazole-5-carboxylic acid", "ethyl glyoxylate", "sodium ethoxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: 1-methyl-1H-pyrazole-5-carboxylic acid is reacted with ethyl glyoxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding ester intermediate.", "Step 2: The ester intermediate is then treated with sodium ethoxide in ethanol to undergo cyclization and form the oxolane ring.", "Step 3: The resulting product is then hydrolyzed with water and hydrochloric acid to remove the ethyl ester group and form the carboxylic acid functional group, yielding 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid." ] }

CAS RN

1807912-27-1

Product Name

2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid

Molecular Formula

C9H12N2O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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